3,4-Dimethoxy-5-nitrobenzaldehyde
Overview
Description
3,4-Dimethoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a nitro group attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.
Scientific Research Applications
3,4-Dimethoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
“3,4-Dimethoxy-5-nitrobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
3,4-Dimethoxy-5-nitrobenzaldehyde, also known as 5-nitroveratraldehyde, is a derivative of vanillin . It is used as a starting material for the synthesis of phenethylamines, coenzyme Q, and inhibitors of catechol-O-methyltransferase (COMT inhibitors) that are effective against Parkinson’s disease . Therefore, its primary targets can be considered to be the enzymes and receptors involved in these biochemical pathways.
Mode of Action
The compound interacts with its targets through its reactive functional groups. It contains a nitro group, a hydroxyl group, a methoxy group, and an aldehyde group . These groups can participate in various chemical reactions, enabling the compound to bind to its targets and exert its effects.
Biochemical Pathways
It is known to be involved in the synthesis of phenethylamines and coenzyme q . Phenethylamines are a class of compounds that include many neurotransmitters, while coenzyme Q is an essential component of the electron transport chain in mitochondria.
Pharmacokinetics
Its solubility in water and other solvents, as well as its molecular weight, can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. For example, as a precursor to COMT inhibitors, it could potentially reduce the breakdown of certain neurotransmitters, thereby increasing their levels in the brain .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxy-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. For instance, it can undergo nucleophilic substitution reactions at the benzylic position, which is stabilized by resonance . Additionally, this compound can act as an intermediate in the synthesis of epidermal growth factor, indicating its involvement in critical biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to bind to toll-like receptor 4 (TLR4), which activates the NFκB signaling pathway and induces apoptosis in monocytes . This interaction highlights its potential role in modulating immune responses and influencing cell signaling pathways. Furthermore, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form oximes and hydrazones by reacting with hydroxylamine and hydrazine, respectively . These reactions involve the formation of a reversible hemiketal intermediate, which then dehydrates to form the final product. Additionally, this compound can participate in free radical reactions, such as those involving N-bromosuccinimide, leading to the formation of succinimide and other products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potential changes in its biological activity . These temporal effects are crucial for understanding its long-term impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating immune responses and influencing cell signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and apoptosis
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and overall impact on cellular function . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability. For instance, the compound may be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Understanding these transport and distribution dynamics is essential for optimizing the compound’s delivery and efficacy in various biological contexts.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin, followed by methylation. The nitration of vanillin is typically carried out using concentrated nitric acid in glacial acetic acid, yielding 5-nitrovanillin. This intermediate is then methylated using dimethyl sulfate to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 3,4-Dimethoxy-5-nitrobenzoic acid.
Reduction: 3,4-Dimethoxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Comparison with Similar Compounds
5-Nitrovanillin: Similar structure but with a hydroxyl group instead of a methoxy group.
3,4-Dihydroxy-5-nitrobenzaldehyde: Contains hydroxyl groups instead of methoxy groups.
4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but with different positions of the nitro and methoxy groups.
Uniqueness: 3,4-Dimethoxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3,4-dimethoxy-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUWQZZKSKEHCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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